N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.07726451 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Gelation
N-(thiazol-2-yl) benzamide derivatives, which share structural similarities with N-(1,3-benzodioxol-5-ylmethyl)-2-(methylthio)benzamide, have been synthesized and investigated for their gelation behavior. The study aimed to understand the impact of methyl functionality and multiple non-covalent interactions on the gelation/non-gelation behavior. Notably, certain amides demonstrated gelation capabilities towards ethanol/water and methanol/water mixtures, showcasing good stability and low minimum gelator concentration. These findings were supported by single crystal structures, revealing helical assemblies and hydrogen bonded networks, suggesting potential applications in materials science and nanotechnology (Yadav & Ballabh, 2020).
Antimicrobial Properties
Research into N-benzimidazol-1-yl-methyl-benzamide derivatives has shown promising antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi, including Escherichia coli and Candida albicans. Some derivatives exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. This highlights the potential of this compound related compounds in medical and pharmaceutical research (Sethi et al., 2016).
Vascular Endothelial Growth Factor Inhibition
Substituted benzamides, related to this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These inhibitors exhibit competitive inhibition with ATP, showcasing potential therapeutic applications in treating various cancers by inhibiting angiogenesis (Borzilleri et al., 2006).
Synthesis of Complexes
Studies have explored the synthesis of thiadiazolobenzamide and its complexes with metals such as Ni and Pd, offering insights into new bonding structures and potential applications in catalysis and material science. The creation of new bonds between sulfur and nitrogen atoms and the formation of five-membered rings in these complexes highlight the versatility and reactivity of benzamide derivatives, opening avenues for further research in coordination chemistry (Adhami et al., 2012).
Fluoride Anion Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and demonstrated significant colorimetric sensing capabilities for fluoride anions. The change in color in response to fluoride anion concentrations suggests potential applications in environmental monitoring and analytical chemistry, highlighting the functional versatility of benzamide derivatives in sensor development (Younes et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-21-15-5-3-2-4-12(15)16(18)17-9-11-6-7-13-14(8-11)20-10-19-13/h2-8H,9-10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZEPBMNOQWNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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